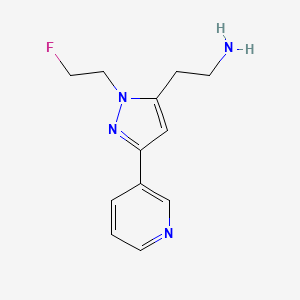
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine, also known as 2-FEPy, is an organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific research fields. This compound is a derivative of pyrazole and has a fluorinated ethyl group attached to the nitrogen atom of the pyrazole ring. This compound has been used in a variety of research applications due to its unique chemical properties, and it has been studied for its potential use in drug discovery and other biomedical applications.
Applications De Recherche Scientifique
Catalysis in Polymerization
The compound's derivatives are utilized in nickel(II)-catalyzed oligomerization and polymerization of ethylene. The reaction outcomes, including the formation of butene, hexene, and highly branched polyethylene, are influenced by the choice of co-catalyst and solvent. For instance, complexes of similar ligands in chlorobenzene produced butene, hexene, and highly branched polyethylene, showcasing the compound's significance in the field of catalysis and polymer science (Obuah et al., 2014).
Synthesis of Heterocyclic Analogs
The compound's framework is also employed in the synthesis of heterocyclic compounds. For instance, a series of novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and related analogs were designed and synthesized. These compounds were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, demonstrating their potential as anticancer agents (Alam et al., 2018).
Development of Antibacterial Agents
Further, the compound's derivatives are involved in the development of antibacterial agents. A series of novel derivatives were synthesized and characterized, exhibiting significant antibacterial activity. This showcases the compound's relevance in the synthesis of pharmaceuticals targeting infectious diseases (Prasad, 2021).
Catalysis in Synthesis of Heterocycles
Moreover, the compound is involved in catalysis for the synthesis of heterocycles. For example, magnetically separable graphene oxide anchored sulfonic acid was used as a catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a one-pot, three-component reaction. This highlights the compound's versatility and utility in green chemistry and the synthesis of complex heterocyclic frameworks (Zhang et al., 2016).
Propriétés
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-4-7-17-11(3-5-14)8-12(16-17)10-2-1-6-15-9-10/h1-2,6,8-9H,3-5,7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFNRBBIRKUJMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CCN)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
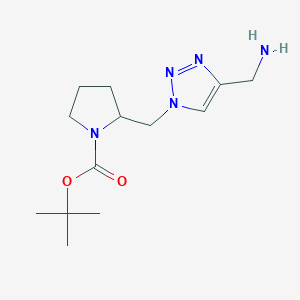
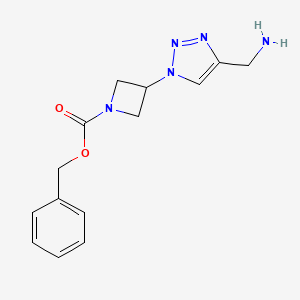
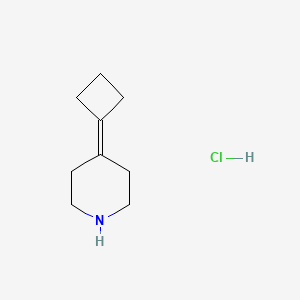
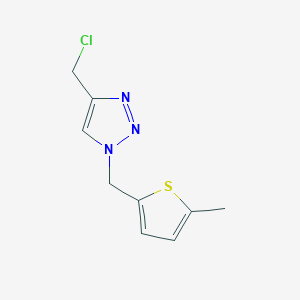
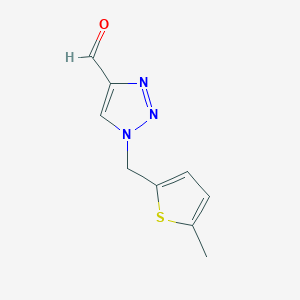
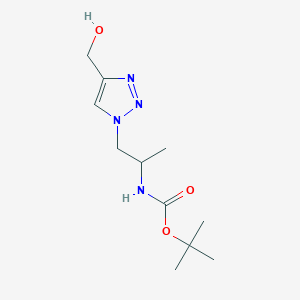
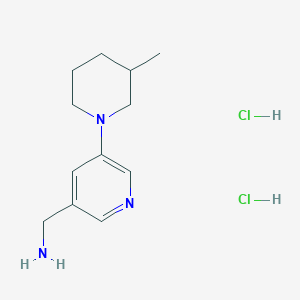

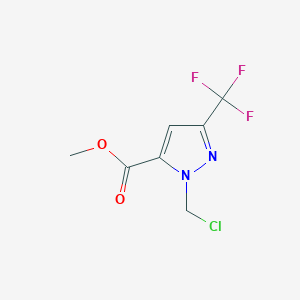

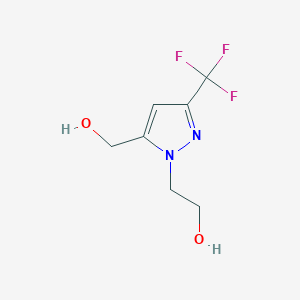
![10,10-Difluoro-7-azadispiro[2.0.5^{4}.1^{3}]decane hydrochloride](/img/structure/B1479484.png)


